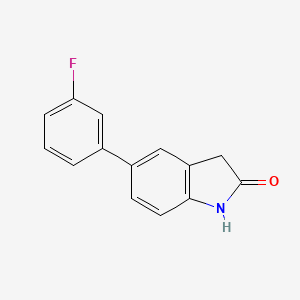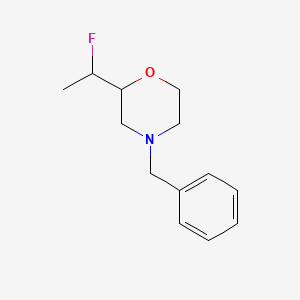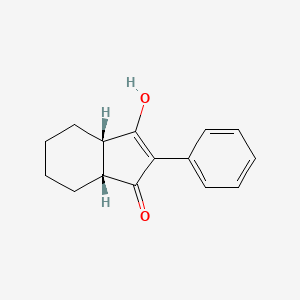
2-(Chloromethyl)-3-nitronaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Chloromethyl)-3-nitronaphthalene is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a chloromethyl group at the second position and a nitro group at the third position of the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-3-nitronaphthalene typically involves the nitration of 2-(Chloromethyl)naphthalene. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction conditions are carefully controlled to ensure the selective introduction of the nitro group at the third position of the naphthalene ring.
Nitration Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of continuous flow reactors allows for better control over reaction parameters, improved safety, and higher yields.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Chloromethyl)-3-nitronaphthalene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions to form corresponding naphthoquinones.
Common Reagents and Conditions
-
Nucleophilic Substitution
Reagents: Amines, thiols, alkoxides.
Conditions: Typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
-
Reduction
Reagents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Conditions: Hydrogenation reactions are conducted under atmospheric or higher pressures, while metal hydride reductions are performed at room temperature.
-
Oxidation
Reagents: Potassium permanganate, chromium trioxide.
Conditions: Oxidation reactions are carried out in acidic or basic media, depending on the reagent used.
Major Products Formed
Nucleophilic Substitution: Formation of substituted naphthalene derivatives.
Reduction: Formation of 2-(Chloromethyl)-3-aminonaphthalene.
Oxidation: Formation of naphthoquinone derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Chloromethyl)-3-nitronaphthalene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of advanced materials, such as organic semiconductors and dyes.
Biological Studies: It is employed in the study of biological systems, particularly in the investigation of enzyme-catalyzed reactions and metabolic pathways.
Medicinal Chemistry: The compound is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Wirkmechanismus
The mechanism of action of 2-(Chloromethyl)-3-nitronaphthalene involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The chloromethyl group can participate in alkylation reactions with nucleophilic sites in biomolecules, potentially disrupting their normal function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Chloromethyl)-1-nitronaphthalene: Similar structure but with the nitro group at the first position.
2-(Bromomethyl)-3-nitronaphthalene: Similar structure but with a bromomethyl group instead of a chloromethyl group.
2-(Chloromethyl)-3-nitrobenzene: Similar structure but with a benzene ring instead of a naphthalene ring.
Uniqueness
2-(Chloromethyl)-3-nitronaphthalene is unique due to the specific positioning of the chloromethyl and nitro groups on the naphthalene ring This unique arrangement imparts distinct chemical reactivity and biological activity compared to its analogs
Eigenschaften
CAS-Nummer |
77802-34-7 |
|---|---|
Molekularformel |
C11H8ClNO2 |
Molekulargewicht |
221.64 g/mol |
IUPAC-Name |
2-(chloromethyl)-3-nitronaphthalene |
InChI |
InChI=1S/C11H8ClNO2/c12-7-10-5-8-3-1-2-4-9(8)6-11(10)13(14)15/h1-6H,7H2 |
InChI-Schlüssel |
CBOPVDPLELIALQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C(C(=CC2=C1)CCl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(4-methoxyphenyl)-2-methylpropan-2-yl]acetamide](/img/structure/B11880823.png)










![tert-butyl (5R)-5-(aminomethyl)-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B11880881.png)

